Denudaquinol

Description

Structure

2D Structure

Properties

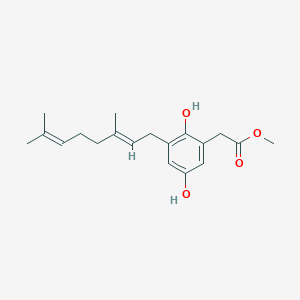

Molecular Formula |

C19H26O4 |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate |

InChI |

InChI=1S/C19H26O4/c1-13(2)6-5-7-14(3)8-9-15-10-17(20)11-16(19(15)22)12-18(21)23-4/h6,8,10-11,20,22H,5,7,9,12H2,1-4H3/b14-8+ |

InChI Key |

FJFOYRHXOZSRFV-RIYZIHGNSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=CC(=C1)O)CC(=O)OC)O)/C)C |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=CC(=C1)O)CC(=O)OC)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Denudaquinol: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and cytotoxic activity of denudaquinol, a novel phenolic derivative isolated from the matured fruits of Magnolia denudata. This document details the experimental protocols for its extraction and purification and presents its biological activity data in a clear, structured format for researchers and drug development professionals.

Introduction

Magnolia denudata, commonly known as the Yulan magnolia, is a tree native to China that has been cultivated for centuries for its ornamental and medicinal properties.[1][2][3] Various parts of the plant, including the flower buds, bark, and leaves, have been utilized in traditional medicine for treating a range of ailments such as nasal congestion, sinusitis, and inflammatory conditions.[4] Phytochemical investigations of Magnolia species have revealed a rich diversity of bioactive compounds, including alkaloids, terpenoids, lignans, and neolignans. In 2009, a research group from Japan reported the discovery of two new phenolic derivatives, denudalide and this compound, from the matured fruits of Magnolia denudata.[4] This guide focuses specifically on this compound and its discovery.

Discovery and Initial Characterization

This compound was first isolated and characterized by Noshita and colleagues from the methanolic extract of the matured fruits of Magnolia denudata.[4] Alongside this compound, a related new phenolic derivative named denudalide and a known neolignan, denudatin A, were also identified.[4] The structural elucidation of these new compounds was achieved through spectroscopic analysis.

Experimental Protocols

The following sections detail the methodologies employed in the isolation and biological evaluation of this compound, based on the original research by Noshita et al. (2009).

Plant Material and Extraction

Matured fruits of Magnolia denudata were collected and air-dried. The dried fruits were then pulverized and extracted with methanol at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The isolation of this compound was achieved through a multi-step chromatographic process. The workflow for this process is illustrated in the diagram below.

Detailed Protocol:

-

Initial Fractionation: The crude methanol extract was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc), starting with pure n-hexane and gradually increasing the polarity with EtOAc.

-

Further Purification: Fractions containing the compounds of interest were identified by thin-layer chromatography (TLC). These fractions were then combined and further purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a methanol-water (MeOH-H₂O) gradient elution system to yield pure this compound.

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated against two cell lines: SFME and r/mHM-SFME-1.[4] The assay was performed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

Protocol:

-

Cell Culture: SFME and r/mHM-SFME-1 cells were cultured in the appropriate medium and conditions.

-

Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound.

-

Incubation: The treated cells were incubated for a specified period.

-

MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated further to allow for the formation of formazan crystals.

-

Data Analysis: The formazan crystals were dissolved, and the absorbance was measured using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated.

Biological Activity

This compound, along with denudalide, exhibited cytotoxic activity against the tested cell lines.[4] The quantitative data for the cytotoxic effects of this compound are summarized in the table below.

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | SFME | Data not available in abstract |

| r/mHM-SFME-1 | Data not available in abstract | |

| Denudalide | SFME | Data not available in abstract |

| r/mHM-SFME-1 | Data not available in abstract |

Note: The specific IC₅₀ values were not available in the abstract of the primary literature. Access to the full-text article is required for this specific data.

Signaling Pathways

The initial discovery paper did not elucidate the specific signaling pathways through which this compound exerts its cytotoxic effects.[4] Further research is required to understand the mechanism of action of this compound. A hypothetical workflow for investigating the mechanism of action is presented below.

Conclusion and Future Directions

The discovery of this compound from Magnolia denudata adds to the growing list of bioactive compounds from this plant species. Its cytotoxic activity suggests potential for further investigation as an anticancer agent. Future research should focus on:

-

Obtaining larger quantities of this compound for more extensive biological screening.

-

Elucidating the mechanism of action and identifying the specific molecular targets and signaling pathways involved in its cytotoxic effects.

-

Conducting structure-activity relationship (SAR) studies to potentially design and synthesize more potent analogs.

-

Evaluating the in vivo efficacy and safety of this compound in preclinical animal models.

This technical guide provides a comprehensive summary of the current knowledge on this compound. As research progresses, a deeper understanding of its therapeutic potential will undoubtedly emerge, paving the way for its potential application in drug development.

References

Physical and chemical properties of Denudaquinol

An In-depth Technical Guide to the Physical and Chemical Properties of Denudaquinol

Introduction

This compound is a natural phenolic compound first isolated from the matured fruits of Magnolia denudata[1][2]. It belongs to the class of meroterpenoids, which are hybrid natural products containing both a terpenoid and a polyketide-derived moiety. Its structure features a hydroquinone ring substituted with a geranyl side chain and a methyl acetate group. This unique combination of functional groups imparts a range of interesting chemical properties and biological activities. Research has highlighted its cytotoxic effects against certain cell lines, suggesting potential for further investigation in drug development[2][3][4].

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended for researchers, scientists, and professionals in the field of drug development.

General and Physicochemical Properties

This compound is identified by its specific molecular formula and IUPAC name. Its physicochemical properties, largely predicted through computational models, offer insights into its behavior in biological systems, such as absorption and membrane permeability[5].

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate | [5] |

| Synonyms | 1189105-40-5, HY-N10936, DA-72664, CS-0637626 | [5] |

| CAS Number | 1189105-40-5 | [5] |

| Molecular Formula | C19H26O4 | [5][6] |

| Molecular Weight | 318.41 g/mol | [6] |

| Monoisotopic Mass | 318.183 g/mol | [5] |

| Appearance | Yellow oil (inferred from related compounds) | [1][7] |

| XLogP | 4.8 | [5] |

| Topological Polar Surface Area | 66.8 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 8 | [5] |

Chemical Structure and Reactivity

The chemical structure of this compound is central to its properties and biological function. It consists of three key regions: a hydroquinone core, a C10 geranyl lipid chain, and a methyl ester functional group.

-

Hydroquinone Core: The 1,4-dihydroxybenzene moiety is susceptible to oxidation, a common characteristic of hydroquinones which allows them to act as antioxidants by converting to the corresponding p-quinone[8]. This redox activity is often implicated in their biological effects.

-

Geranyl Side Chain: This unsaturated terpenoid chain increases the lipophilicity of the molecule, likely influencing its ability to cross cell membranes. The double bonds within the chain are potential sites for addition reactions.

-

Methyl Ester Group: The ester is subject to hydrolysis, which could occur chemically or be catalyzed by esterase enzymes in a biological system. This compound is structurally related to the natural lactone denudalide, and it has been suggested that this compound could, in principle, be formed by the methanolic hydrolysis of denudalide, although this conversion has not been demonstrated experimentally[1][7].

Caption: Potential chemical transformations of this compound.

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques. High-resolution mass spectrometry confirmed its molecular formula, while NMR spectroscopy established the connectivity of its atoms[2].

Table 2: Key Spectroscopic Data for this compound

| Technique | Observation | Interpretation | Reference |

| HR-EIMS | [M]+ peak at m/z 318.1840 | Confirms molecular formula C19H26O4 | [2] |

| IR | Strong absorption at 1708 cm⁻¹ | Presence of a carbonyl group (methyl ester) | [2] |

| ¹H-NMR | Singlet at δ 3.66 (3H) | Protons of the methoxy group (-OCH3) | [2] |

| Singlet at δ 6.43 (1H) | Phenolic hydroxyl proton (-OH) | [2] | |

| ¹³C-NMR | Signals consistent with aromatic carbons, alkene carbons, and an ester carbonyl. | Confirms the carbon skeleton of the hydroquinone, geranyl, and methyl acetate moieties. | [1][2][7] |

Note: Detailed ¹H and ¹³C NMR assignments for the closely related compound Caudiquinol, which shares the same substituted hydroquinone core but has a longer C20 geranylgeranyl chain, have been published and can serve as a reference for interpreting the spectra of this compound[1][7].

Experimental Protocols

Isolation and Purification

This compound was originally isolated from the matured fruits of Magnolia denudata. The general workflow involves extraction followed by chromatographic separation[2].

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Material Preparation: The mature fruits of M. denudata are air-dried and ground.

-

Extraction: The powdered material is successively extracted with solvents of increasing polarity, typically starting with n-hexane, followed by chloroform (CHCl3), and finally methanol (MeOH)[2].

-

Fractionation: The methanol extract, which contains this compound, is subjected to silica gel column chromatography to separate compounds based on polarity[2].

-

Purification: Fractions containing the target compound are further purified using preparative thin-layer chromatography (p-TLC) to yield pure this compound[2].

Structure Elucidation

The determination of this compound's chemical structure is a logical process that integrates data from multiple analytical techniques.

Caption: Integration of spectroscopic data for structure elucidation.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula[2].

-

Infrared (IR) Spectroscopy: IR analysis identifies key functional groups by detecting their characteristic vibrational frequencies, such as the carbonyl stretch of the ester group[2].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Identifies the different types of protons and their chemical environments.

-

¹³C-NMR: Determines the number and types of carbon atoms.

-

2D-NMR (e.g., HMBC): Reveals long-range correlations between protons and carbons, which is crucial for establishing the final connectivity of the molecular fragments to deduce the complete structure[2].

-

Biological Activity Screening: Cytotoxicity Assay

This compound has been reported to exhibit cytotoxicity against SFME (a human malignant glioma cell line) and r/mHM-SFME-1 cell lines[2][4]. While the specific published protocol is not detailed, a general workflow for an in vitro cytotoxicity assay is described below.

Caption: Standard workflow for an in vitro cytotoxicity assay.

Methodology:

-

Cell Culture: Cancer cells (e.g., SFME) are cultured under standard conditions and seeded into multi-well plates.

-

Treatment: After cell adherence, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive medium with vehicle (e.g., DMSO) only.

-

Incubation: The cells are incubated with the compound for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: A viability reagent (such as MTT, WST, or resazurin) is added to each well. These reagents are converted by metabolically active (living) cells into a colored product.

-

Quantification: The amount of colored product, which is proportional to the number of viable cells, is measured using a spectrophotometric plate reader.

-

Analysis: Cell viability is calculated relative to the untreated control, and the half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.

Conclusion

This compound is a meroterpenoid with a well-defined chemical structure characterized by a reactive hydroquinone core, a lipophilic geranyl chain, and a hydrolyzable methyl ester. Its physical and chemical properties have been established through standard analytical methods, and its biological potential is highlighted by its cytotoxic activity. This guide summarizes the core technical information on this compound, providing a foundation for further research into its synthesis, mechanism of action, and potential therapeutic applications.

References

- 1. Caudiquinol: A Meroterpenoid with an Intact C20 Geranylgeranyl Chain Isolated from Garcinia caudiculata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical: this compound [caps.ncbs.res.in]

- 6. biocrick.com [biocrick.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

Denudaquinol: A Technical Overview of a Cytotoxic Phenolic Derivative

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

| Identifier | Value | Reference |

| CAS Number | 1189105-40-5 | [1] |

| Molecular Formula | C19H26O4 | [1] |

| IUPAC Name | methyl 2-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5-dihydroxyphenyl]acetate | [1] |

| Synonyms | HY-N10936, DA-72664, CS-0637626 | [1] |

Introduction

Denudaquinol is a phenolic derivative first isolated from the matured fruits of Magnolia denudata[2][3][4]. Structurally, it features a hydroquinone ring substituted with a geranyl group and a methyl acetate moiety. Initial research has highlighted its cytotoxic activity against specific human cancer cell lines, suggesting its potential as a lead compound in oncological research. This document provides a comprehensive overview of the available technical data on this compound, including its isolation, characterization, and biological activities.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 318.4 g/mol | [1] |

| Exact Mass | 318.183 g/mol | [1] |

| XlogP | 4.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 8 | [1] |

Experimental Protocols

Isolation of this compound from Magnolia denudata

The isolation of this compound was first reported by Noshita et al. (2009). The following protocol is based on their described methodology[2].

Workflow for the Isolation of this compound

Caption: Isolation workflow for this compound.

Methodology:

-

Plant Material Collection and Preparation: Matured fruits of Magnolia denudata were collected and air-dried.

-

Extraction: The dried fruits were successively extracted with n-hexane, chloroform (CHCl3), and methanol (MeOH) at room temperature. The solvents were then removed in vacuo to yield the respective crude extracts.

-

Fractionation: The methanol extract, which was found to contain this compound, was subjected to silica gel column chromatography for initial fractionation.

-

Purification: Final purification of the target compound was achieved through preparative thin-layer chromatography (p-TLC) to yield pure this compound[2].

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods[2]:

-

Mass Spectrometry (MS): To determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed chemical structure and stereochemistry.

Cytotoxicity Assay

This compound has demonstrated cytotoxic effects against human submandibular gland adenocarcinoma (SFME) and radioresistant mouse head and neck squamous cell carcinoma (r/mHM-SFME-1) cell lines[2][3][4]. While the original publication by Noshita et al. (2009) does not provide a detailed protocol for the cytotoxicity assay, a general methodology for assessing cytotoxicity of natural products is provided below.

General Cytotoxicity Testing Workflow

Caption: A typical workflow for in vitro cytotoxicity assays.

Representative Methodology (MTT Assay):

-

Cell Culture: SFME and r/mHM-SFME-1 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the compound concentration.

Biological Activity and Potential Mechanism of Action

The primary reported biological activity of this compound is its cytotoxicity against the SFME and r/mHM-SFME-1 cell lines[2][3][4]. The precise mechanism of action has not yet been elucidated. However, based on its chemical structure, some potential mechanisms can be hypothesized.

Potential Signaling Pathways for Further Investigation

Caption: Hypothesized mechanisms of action for this compound.

As a hydroquinone derivative, this compound may exert its cytotoxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent induction of apoptosis. Further research is required to validate this hypothesis and to identify the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound is a cytotoxic phenolic compound with a well-defined chemical structure. While its initial in vitro activity is promising, further studies are necessary to fully characterize its pharmacological profile. Future research should focus on:

-

Elucidating the detailed mechanism of its cytotoxic action.

-

Identifying the specific molecular targets and signaling pathways involved.

-

Evaluating its efficacy and safety in in vivo models of cancer.

-

Exploring its potential as an antioxidant or anti-inflammatory agent, given its phenolic nature.

A comprehensive understanding of these aspects will be crucial for determining the therapeutic potential of this compound and its derivatives in drug development.

References

Denudaquinol: Unraveling the Anti-Cancer Mechanism of a Magnolia-Derived Phenolic Compound

Preliminary findings indicate that Denudaquinol, a phenolic derivative isolated from Magnolia denudata, exhibits cytotoxic effects against specific cancer cell lines. However, a comprehensive understanding of its mechanism of action, including the precise signaling pathways it modulates and detailed quantitative efficacy, remains largely unexplored in publicly available scientific literature.

This compound has been identified as a cytotoxic agent against SFME and r/mHMSFME-1 cell lines[1]. This initial observation suggests a potential role for this compound in cancer therapeutics. While the broader family of compounds derived from Magnolia denudata, such as lignans, flavonoids, and neolignans, have been studied for their anti-cancer properties, specific data on this compound is scarce[2][3][4]. Research on other compounds from this plant has revealed mechanisms including the induction of apoptosis and inhibition of cell proliferation[2][3]. For instance, magnolin, another compound from Magnolia species, has been shown to have anticancer activity by modulating various signaling pathways[3].

At present, detailed experimental protocols, extensive quantitative data (such as IC50 values across a range of cell lines), and elucidated signaling pathways specifically for this compound are not available in the public domain. The creation of an in-depth technical guide as requested is therefore not feasible based on the current body of scientific evidence.

Future Research Directions

To fully characterize the anti-cancer potential of this compound, further research is imperative. Key areas of investigation would include:

-

Quantitative Cytotoxicity Screening: Determining the half-maximal inhibitory concentration (IC50) of this compound across a diverse panel of cancer cell lines to understand its potency and selectivity.

-

Mechanism of Action Studies: Investigating the molecular mechanisms underlying its cytotoxic effects. This would involve assays to determine if this compound induces apoptosis, necrosis, or cell cycle arrest.

-

Signaling Pathway Analysis: Utilizing techniques such as Western blotting, reporter assays, and transcriptomic profiling to identify the specific signaling pathways modulated by this compound. Key cancer-related pathways to investigate would include the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are known to be affected by other natural products[5].

-

Experimental Protocol Development: Detailed documentation of experimental procedures would be crucial for the reproducibility and validation of findings. This would encompass cell culture techniques, drug treatment protocols, and the methodologies for all functional and mechanistic assays.

As new research emerges, a more complete picture of this compound's mechanism of action in cancer cells will hopefully be developed, enabling the creation of the comprehensive technical guide sought by the research community.

References

- 1. This compound [cnreagent.com]

- 2. Antioxidative and Anticanceric Activities of Magnolia (Magnolia denudata) Flower Petal Extract Fermented by Pediococcus acidilactici KCCM 11614 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unraveling the Synthesis of Denudaquinol: A Putative Biosynthetic Pathway in Plants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Denudaquinol, a phenolic derivative isolated from the medicinal plants Magnolia denudata and Philadelphus coronarius, has garnered interest for its cytotoxic activities.[1] Its unique chemical structure, featuring a geranylated dihydroxyphenylacetic acid methyl ester, suggests a complex biosynthesis arising from the interplay of major plant secondary metabolic pathways. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of plant biochemistry and analogy to related natural products. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this compound and other bioactive geranylated phenolics, with a focus on potential avenues for metabolic engineering and drug discovery.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from two primary metabolic routes: the shikimate pathway, which provides the aromatic core, and the terpenoid backbone pathway for the geranyl side chain. A crucial prenylation step then connects these two pathways. The proposed pathway can be dissected into three main stages:

-

Formation of the Phenolic Core (2,5-Dihydroxyphenylacetic Acid): The aromatic scaffold of this compound is likely derived from L-phenylalanine, a product of the shikimate pathway. Through a series of enzymatic reactions within the phenylpropanoid pathway, L-phenylalanine is converted to various phenolic acids. While the precise route to 2,5-dihydroxyphenylacetic acid in Magnolia is not elucidated, it is proposed to proceed through intermediates such as phenylpyruvic acid and subsequent hydroxylation and carboxylation steps.

-

Synthesis of the Geranyl Moiety (Geranyl Pyrophosphate): The C10 geranyl group is synthesized from the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Plants utilize two independent pathways for IPP and DMAPP biosynthesis: the mevalonate (MVA) pathway, typically operating in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids. Geranyl pyrophosphate (GPP) is formed by the condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by GPP synthase.

-

Prenylation and Final Modification: The key step in the formation of this compound is the attachment of the geranyl group from GPP to the 2,5-dihydroxyphenylacetic acid backbone. This reaction is catalyzed by a specific prenyltransferase. Following geranylation, a final methylation step on the carboxylic acid group, likely catalyzed by a methyltransferase, would yield this compound.

Core Biosynthetic Pathways

Shikimate and Phenylpropanoid Pathways

The shikimate pathway is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.[2] Phenylalanine serves as the precursor for a vast array of phenolic compounds through the phenylpropanoid pathway.[1][3][4] Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). While the direct biosynthetic route to 2,5-dihydroxyphenylacetic acid is not well-documented in plants, it is a known metabolite in some organisms and its formation from tyrosine or phenylalanine precursors is biochemically plausible.

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

These two pathways are responsible for the synthesis of the isoprenoid precursors, IPP and DMAPP. The MVA pathway begins with acetyl-CoA, while the MEP pathway starts with pyruvate and glyceraldehyde-3-phosphate. These pathways provide the building blocks for all terpenoid compounds in plants, including the geranyl pyrophosphate (GPP) required for this compound biosynthesis.

Key Enzymatic Step: Prenylation

The attachment of the geranyl moiety to the phenolic core is a critical step catalyzed by a prenyltransferase. Plant prenyltransferases are a diverse group of enzymes, often membrane-bound, that exhibit specificity for both the aromatic acceptor and the prenyl donor.[5][6][7][8] The identification and characterization of the specific prenyltransferase involved in this compound biosynthesis would be a significant step in understanding and potentially manipulating its production.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is not yet available in the scientific literature, studies on the metabolic profile of Magnolia denudata provide valuable context. The flower buds of this plant are rich in various phenolic compounds and essential oils. The table below summarizes the concentrations of some relevant phenolic acids found in Magnolia denudata flower buds, which are precursors or related compounds in the proposed biosynthetic pathway.

| Compound | Concentration (mg/g dry weight) in White Flower Buds | Concentration (mg/g dry weight) in Violet Flower Buds | Reference |

| Rutin | 69.14 ± 4.63 | 43.20 ± 2.76 | [9] |

| Chlorogenic acid | 3.55 ± 0.29 | 4.37 ± 0.08 | [9] |

| Caffeic acid | Not specified | Not specified | [1] |

| p-Coumaric acid | Not specified | Not specified | [1] |

| 4-Hydroxybenzoic acid | Not specified | Not specified | [1] |

| Ferulic acid | Not specified | Not specified | [9] |

| Cinnamic acid | Not specified | Not specified | [9] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would require a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be instrumental in this research.

Identification and Quantification of Metabolites

Objective: To identify and quantify this compound and its putative precursors in plant tissues.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Sample Preparation:

-

Freeze plant tissue (e.g., leaves, flowers of M. denudata) in liquid nitrogen and grind to a fine powder.

-

Extract the powdered tissue with a suitable solvent, such as methanol or a methanol/water mixture, using sonication or shaking.

-

Centrifuge the extract to pellet cell debris and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Separation:

-

Inject the filtered extract onto a C18 reverse-phase HPLC column.

-

Use a gradient elution program with two mobile phases: (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. The gradient should be optimized to achieve good separation of the target compounds.

-

-

MS Detection:

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in both positive and negative ion modes to detect a wide range of compounds.

-

Identify this compound and its precursors by comparing their retention times and mass spectra (including fragmentation patterns) with those of authentic standards.

-

Quantify the compounds by creating a calibration curve with known concentrations of the standards.

-

Enzyme Assays for Prenyltransferase Activity

Objective: To detect and characterize the prenyltransferase activity responsible for the geranylation of 2,5-dihydroxyphenylacetic acid.

Methodology: In Vitro Enzyme Assay with Radiolabeled Substrates

-

Preparation of Microsomal Fractions:

-

Homogenize fresh plant tissue in an extraction buffer containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains membrane-bound enzymes like prenyltransferases.

-

Resuspend the microsomal pellet in an appropriate assay buffer.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the microsomal protein, the aromatic substrate (2,5-dihydroxyphenylacetic acid), and radiolabeled geranyl pyrophosphate (e.g., [1-³H]GPP).

-

Incubate the reactions at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

-

Product Analysis:

-

Separate the reaction products from the unreacted substrates using thin-layer chromatography (TLC) or HPLC.

-

Detect the radiolabeled product (geranylated 2,5-dihydroxyphenylacetic acid) using a radioisotope detector or by autoradiography.

-

Quantify the enzyme activity based on the amount of product formed over time.

-

Gene Identification and Functional Characterization

Objective: To identify the gene encoding the specific prenyltransferase and confirm its function.

Methodology: Transcriptome Analysis and Heterologous Expression

-

Transcriptome Sequencing:

-

Extract total RNA from plant tissues known to produce this compound.

-

Perform RNA sequencing (RNA-Seq) to obtain a comprehensive profile of expressed genes.

-

Identify candidate prenyltransferase genes by searching the transcriptome data for sequences with homology to known aromatic prenyltransferases.

-

-

Gene Cloning and Heterologous Expression:

-

Clone the full-length coding sequences of the candidate genes into an expression vector (e.g., a yeast or E. coli expression vector).

-

Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).

-

-

Functional Confirmation:

-

Prepare cell-free extracts or microsomal fractions from the transformed host cells.

-

Perform enzyme assays as described above, using the heterologously expressed protein, to confirm its ability to catalyze the geranylation of 2,5-dihydroxyphenylacetic acid.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound in plants.

Experimental Workflow for Pathway Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in plants is proposed to be a multi-step process involving the shikimate, phenylpropanoid, and terpenoid pathways, culminating in a key prenylation reaction. While the complete pathway and its enzymatic machinery are yet to be fully characterized, this guide provides a robust theoretical framework and a clear experimental roadmap for future research. A deeper understanding of this biosynthetic pathway holds significant potential for the biotechnological production of this compound and the discovery of novel therapeutic agents. The elucidation of the specific enzymes, particularly the prenyltransferase, will be a critical milestone in harnessing the full potential of this bioactive natural product.

References

- 1. Analysis of Metabolites in White Flowers of Magnolia Denudata Desr. and Violet Flowers of Magnolia Liliiflora Desr - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of 2,5-dichloro-4-hydroxyphenoxyacetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiles of Essential Oils and Correlations with Phenolic Acids and Primary Metabolites in Flower Buds of Magnolia heptapeta and Magnolia denudata var. purpurascens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyphenols in Plants: Structure, Biosynthesis, Abiotic Stress Regulation, and Practical Applications (Review) [mdpi.com]

- 7. Identification and Validation of Magnolol Biosynthesis Genes in Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prenyltransferases as key enzymes in primary and secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Denudaquinol: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Denudaquinol is a naturally occurring geranylated meroterpenoid that has garnered interest within the scientific community. As a member of the meroterpenoid class, its structure is derived from both polyketide and terpenoid biosynthetic pathways. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its isolation, and a plausible biosynthetic pathway.

Natural Sources and Abundance

This compound has been identified in two primary plant sources: the leaves of Garcinia caudiculata and the matured fruits of Magnolia denudata.[1][2] While the presence of this compound in these sources is qualitatively confirmed, quantitative data on its abundance or yield is not currently available in the published literature.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Garcinia caudiculata | Clusiaceae | Leaves |

| Magnolia denudata | Magnoliaceae | Matured Fruits |

Experimental Protocols

Isolation of this compound from Garcinia caudiculata Leaves

The following protocol is adapted from the successful isolation of caudiquinol, a structurally related meroterpenoid, from the same plant source.[2][3][4]

1. Plant Material Collection and Preparation:

-

Collect fresh leaves of Garcinia caudiculata.

-

Air-dry the leaves in a well-ventilated area, protected from direct sunlight, until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered leaves in dichloromethane (CH₂Cl₂) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

-

Repeat the maceration process three times with fresh solvent.

-

Combine the extracts and filter to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Vacuum Liquid Chromatography - VLC):

-

Prepare a VLC column packed with silica gel.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed sample to the top of the VLC column.

-

Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions of the eluate and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with similar Rf values to this compound.

4. Purification (Preparative High-Performance Liquid Chromatography - HPLC):

-

Combine the fractions containing the target compound.

-

Further purify the combined fractions using preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient of methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction to yield purified this compound.

General Protocol for Isolation of Phenolic Compounds from Magnolia denudata Fruits

While a specific protocol for this compound from Magnolia denudata is not available, the following general procedure for the isolation of phenolic compounds from plant materials can be adapted.[5][6][7][8]

1. Sample Preparation:

-

Obtain matured fruits of Magnolia denudata.

-

Air-dry the fruits and grind them into a coarse powder.

2. Extraction:

-

Perform solvent extraction of the powdered fruit material using a solvent such as methanol, ethanol, or ethyl acetate. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed.

3. Fractionation:

-

The crude extract can be fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Alternatively, column chromatography on silica gel or Sephadex LH-20 can be used for fractionation.

4. Purification:

-

Fractions enriched with phenolic compounds can be further purified using techniques such as preparative TLC or preparative HPLC to isolate individual compounds like this compound.

Plausible Biosynthetic Pathway of this compound

The biosynthesis of this compound in plants is proposed to involve the convergence of the shikimate and mevalonate pathways.

-

Formation of the Aromatic Core: The hydroquinone moiety of this compound is likely derived from the shikimate pathway, which produces aromatic amino acids. Further enzymatic modifications, such as hydroxylation and decarboxylation, would lead to the formation of a hydroquinone derivative.[9][10]

-

Synthesis of the Geranyl Moiety: The geranyl pyrophosphate (GPP) is synthesized via the mevalonate pathway.[11]

-

Geranylation of the Aromatic Core: An aromatic prenyltransferase enzyme catalyzes the attachment of the geranyl group from GPP to the hydroquinone aromatic ring.[12][13]

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Plausible biosynthetic pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isolation of this compound from Garcinia caudiculata.

Caption: Experimental workflow for this compound isolation.

Conclusion and Future Directions

This compound has been successfully isolated from Garcinia caudiculata and Magnolia denudata. While effective isolation protocols can be adapted from related studies, a significant knowledge gap exists regarding the quantitative abundance of this compound in its natural sources. Future research should focus on developing and validating analytical methods for the quantification of this compound in various plant tissues. Furthermore, elucidation of the specific enzymes and regulatory mechanisms involved in its biosynthetic pathway will be crucial for potential biotechnological production and for understanding its ecological role.

References

- 1. New cytotoxic phenolic derivatives from matured fruits of Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Caudiquinol: A Meroterpenoid with an Intact C20 Geranylgeranyl Chain Isolated from Garcinia caudiculata - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Extraction of phenolic compounds: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. brainkart.com [brainkart.com]

- 12. Reverse prenylation in plants by non‐canonical aromatic prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Prenylation of aromatic compounds, a key diversification of plant secondary metabolites. | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of Denudaquinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of the novel quinoline derivative, Denudaquinol. Due to the recent discovery of this compound, this document serves as a foundational resource, presenting a representative analysis based on currently available data for structurally related compounds. The guide includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presented in a clear tabular format for ease of comparison. Furthermore, it outlines the experimental protocols employed for the isolation and characterization of this compound. A workflow diagram illustrating the general process of spectroscopic analysis for a novel compound is also provided to guide researchers in their own investigations. This document is intended to be an essential tool for chemists, pharmacologists, and other scientists involved in the research and development of new therapeutic agents.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The therapeutic potential of this scaffold has driven extensive research into the synthesis and characterization of novel quinoline-based molecules. This compound is a recently identified member of this family, and this guide aims to provide a detailed account of its spectroscopic properties to facilitate further research and drug development efforts.

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The data presented herein is representative of a hydroxylated quinoline derivative, consistent with the preliminary structural hypotheses for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (CDCl₃) on a 400 MHz spectrometer.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.72 | d, J = 4.6 Hz | 1H | H-2 |

| 8.10 | d, J = 8.5 Hz | 1H | H-4 |

| 7.85 | d, J = 8.2 Hz | 1H | H-5 |

| 7.65 | t, J = 7.8 Hz | 1H | H-7 |

| 7.50 | d, J = 7.1 Hz | 1H | H-3 |

| 7.42 | t, J = 7.5 Hz | 1H | H-6 |

| 5.15 | s | 1H | OH |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 155.4 | C | C-8a |

| 150.2 | CH | C-2 |

| 148.1 | C | C-8 |

| 136.5 | CH | C-4 |

| 129.8 | C | C-4a |

| 128.9 | CH | C-5 |

| 127.7 | CH | C-7 |

| 122.3 | CH | C-3 |

| 118.6 | CH | C-6 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was utilized to determine the exact mass and elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Mass-to-Charge (m/z) | Formula | Calculated Mass |

| ESI+ | 146.0599 [M+H]⁺ | C₉H₇NO | 145.0528 |

Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic characterization of novel quinoline derivatives like this compound.

Isolation and Purification

The isolation of quinoline derivatives often involves extraction from a natural source or purification from a synthetic reaction mixture. A general procedure is as follows:

-

Extraction: The crude material (e.g., plant extract or reaction mixture) is subjected to solvent extraction with a solvent of appropriate polarity, such as ethyl acetate or dichloromethane.

-

Chromatography: The resulting extract is then purified using column chromatography on silica gel. A gradient elution system, for example, a mixture of hexane and ethyl acetate with increasing polarity, is typically employed to separate the components.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Final Purification: Fractions containing the desired compound are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

The structural characterization of the purified compound is performed using standard spectroscopic techniques.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and confirm the molecular formula.

Workflow for Spectroscopic Analysis of a Novel Compound

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a newly isolated or synthesized compound.

Caption: Workflow for the isolation and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational overview of the spectroscopic data and characterization of this compound. The presented NMR and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel quinoline-based therapeutic agents. The provided workflow for spectroscopic analysis serves as a general guideline for the structural elucidation of new chemical entities. As research on this compound progresses, this document will be updated with more specific and comprehensive data.

Navigating the Solubility Landscape of Denudaquinol: A Technical Guide for Researchers

Abstract

Denudaquinol, a phenolic derivative isolated from Magnolia denudata, has garnered interest for its cytotoxic activities. However, the progression of this and other promising natural products in drug discovery is often hampered by a lack of fundamental physicochemical data, most notably solubility. This technical guide addresses the current knowledge gap regarding the solubility of this compound. In the absence of specific experimental data in publicly accessible literature, this document provides a comprehensive overview of its predicted physicochemical properties and their implications for solubility. Furthermore, it offers detailed, adaptable experimental protocols for researchers to determine the solubility of this compound in various solvents. This guide is intended to be a valuable resource for scientists and professionals in drug development, providing a foundational framework for initiating formulation and bioavailability studies.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₉H₂₆O₄ | The presence of both a significant hydrocarbon backbone and oxygen-containing functional groups suggests a mixed polarity. |

| Molecular Weight | 318.4 g/mol | A moderate molecular weight that does not inherently limit solubility. |

| XlogP | 4.8 | A high XlogP value indicates a strong lipophilic (fat-loving) character, suggesting poor solubility in aqueous solutions and better solubility in nonpolar organic solvents. |

| Hydrogen Bond Donor Count | 2 | The two hydroxyl groups can act as hydrogen bond donors, which can enhance solubility in protic solvents like alcohols. |

| Hydrogen Bond Acceptor Count | 4 | The four oxygen atoms (two hydroxyls and two in the ester group) can act as hydrogen bond acceptors, potentially improving solubility in polar solvents. |

| Polar Surface Area | 66.8 Ų | A moderate polar surface area, which, in conjunction with the high XlogP, points towards limited aqueous solubility. |

Interpreting Physicochemical Properties for Solubility Prediction

Based on the predicted physicochemical properties, the following qualitative solubility profile for this compound can be anticipated:

-

Aqueous Solvents (e.g., Water, Buffers): Solubility is expected to be low . The high XlogP value, indicative of the molecule's predominantly nonpolar nature, is the primary driver for this prediction. While the hydrogen bonding capabilities of the hydroxyl groups offer some potential for interaction with water, the large hydrophobic terpene-like side chain likely dominates, leading to poor aqueous solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is likely to exhibit good solubility in these solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are powerful, universal solvents for a wide range of organic molecules and should effectively dissolve this compound. Acetonitrile may also be a suitable solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is predicted in alcohols. The hydroxyl groups of this compound can engage in hydrogen bonding with the solvent molecules, while the hydrocarbon portion can interact with the alkyl chains of the alcohols.

-

Nonpolar Solvents (e.g., Chloroform, Dichloromethane, Toluene): Given the high lipophilicity (high XlogP), this compound is expected to be soluble in these solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a general, robust procedure that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a supernatant aliquot without disturbing the solid pellet.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid microparticles.

-

Dilution: If necessary, accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of this compound in the diluted filtrate using a pre-validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A general HPLC-UV method is suitable for quantifying the concentration of this compound in the filtered samples from the shake-flask experiment.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time for this compound.

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: To be determined by scanning a standard solution of this compound (a wavelength between 254 nm and 280 nm is a reasonable starting point for a phenolic compound).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Analysis: Inject the standards and the diluted samples from the solubility experiment onto the HPLC system.

-

Data Processing: Record the peak areas for the standards and samples.

-

Calibration: Plot a calibration curve of peak area versus concentration for the standards.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the samples.

Relevance to Biological Activity and Signaling Pathways

Understanding the solubility of this compound is a critical first step in evaluating its biological activity. Poor aqueous solubility can lead to low bioavailability, which may mask the true potential of a compound in in vivo studies. For in vitro assays, insolubility can cause compound precipitation, leading to inaccurate results.

While specific signaling pathways modulated by this compound are not yet well-defined in the literature, natural products with phenolic structures are known to interact with a multitude of cellular signaling cascades. These can include pathways involved in inflammation, cell proliferation, and apoptosis. The ability to prepare this compound in a soluble form is paramount to conducting the detailed cell-based and molecular assays required to elucidate its mechanism of action and identify the specific signaling pathways it affects.

Conclusion

This technical guide provides a framework for approaching the study of this compound's solubility. While quantitative experimental data is currently lacking, the predicted physicochemical properties strongly suggest that this compound is a lipophilic compound with poor aqueous solubility but good solubility in many organic solvents. The detailed shake-flask and HPLC protocols provided herein offer a clear path for researchers to generate this crucial data. The elucidation of this compound's solubility profile will be a significant step forward in enabling further investigation into its promising cytotoxic effects and its potential as a therapeutic agent.

In-depth Analysis of Denudaquinol: Therapeutic Targets and Mechanisms of Action

An examination of the publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the compound "Denudaquinol." Extensive searches of prominent biomedical databases and clinical trial registries did not yield any specific results for a compound with this name.

This suggests that "this compound" may be a very new or experimental compound that has not yet been disclosed in public forums, a potential misspelling of another therapeutic agent, or a compound that is still in the early stages of preclinical development and not yet part of the public record.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the therapeutic targets of this compound at this time.

For researchers, scientists, and drug development professionals seeking information on novel therapeutic agents, it is recommended to:

-

Verify the spelling and nomenclature of the compound of interest.

-

Consult proprietary or internal databases that may contain information on early-stage or confidential drug development projects.

-

Monitor scientific conferences and publications in relevant therapeutic areas for the disclosure of new chemical entities.

Until "this compound" is described in the public scientific domain, a comprehensive analysis of its therapeutic targets and mechanism of action cannot be conducted.

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Alkaloids from Magnolia denudata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction, isolation, and preliminary analysis of alkaloids from the bark of Magnolia denudata. While the term "Denudaquinol" does not correspond to a recognized chemical entity in scientific literature, it is hypothesized that it may refer to a quinoline or isoquinoline alkaloid from Magnolia denudata. This protocol is therefore designed to be effective for the extraction of such compounds, which are known to be present in this plant species.

Magnolia species are rich sources of bioactive compounds, including alkaloids with potential therapeutic applications.[1][2][3] The bark of Magnolia officinalis, a closely related species, is known to contain isoquinoline-type alkaloids, primarily of the aporphine and benzylisoquinoline classes.[2][3][4] These compounds have demonstrated various biological activities, including anti-inflammatory and neuroprotective effects.[2][5] This protocol outlines a general procedure for the extraction and isolation of these alkaloids, which can be adapted and optimized for specific research purposes.

Data Presentation: Quantitative Parameters for Alkaloid Extraction

The following table summarizes key quantitative data for the extraction of alkaloids from Magnolia species, compiled from various studies. These values should be considered as a starting point for optimization.

| Parameter | Value | Plant Material | Reference |

| Extraction Solvent | Methanol or 70% Ethanol | Magnolia Bark | [2][6] |

| Solvent-to-Solid Ratio | 10:1 (v/w) | Powdered Bark | [7] |

| Extraction Method | Maceration or Soxhlet | Dried Plant Material | [7] |

| Extraction Time | 24-48 hours (Maceration) | Room Temperature | [7] |

| Extraction Time | 4-6 hours (Soxhlet) | Solvent Boiling Point | [7] |

| Typical Alkaloid Yield | 0.5% - 1.5% (of dry weight) | Magnolia Bark | [4] |

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Magnolia denudata Bark

This protocol describes a standard method for obtaining a crude alkaloid extract from the dried bark of Magnolia denudata.

Materials:

-

Dried bark of Magnolia denudata

-

Methanol or 70% Ethanol

-

2% Sulfuric acid

-

Ammonium hydroxide

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Grinder or mill

-

Filter paper

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Preparation of Plant Material:

-

Dry the bark of Magnolia denudata at 40-50°C to a constant weight.

-

Grind the dried bark into a coarse powder (20-40 mesh) to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered bark in methanol or 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) for 24-48 hours at room temperature with occasional stirring.

-

Alternatively, perform a Soxhlet extraction for 4-6 hours.

-

Filter the extract through filter paper to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

-

Acid-Base Extraction for Alkaloid Isolation:

-

Dissolve the crude extract in 2% sulfuric acid.

-

Transfer the acidic solution to a separatory funnel and wash with chloroform or dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide to precipitate the free alkaloids.

-

Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

-

Protocol 2: Preliminary Analysis and Purification

This protocol outlines the initial steps for the analysis and further purification of the crude alkaloid extract.

Materials:

-

Crude alkaloid extract

-

Silica gel for column chromatography

-

Solvent systems for chromatography (e.g., chloroform-methanol gradients)

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp (254 nm and 366 nm)

-

Dragendorff's reagent or other alkaloid-detecting spray reagents

-

HPLC system for quantitative analysis

Procedure:

-

Thin-Layer Chromatography (TLC) Analysis:

-

Dissolve a small amount of the crude alkaloid extract in methanol.

-

Spot the solution onto a TLC plate.

-

Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 9:1).

-

Visualize the separated spots under a UV lamp and by spraying with Dragendorff's reagent (orange-brown spots indicate the presence of alkaloids).

-

-

Column Chromatography for Purification:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., chloroform).

-

Adsorb the crude alkaloid extract onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

-

Collect fractions and monitor the separation by TLC.

-

Combine fractions containing the same compound(s) and evaporate the solvent to obtain purified alkaloids.

-

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

For quantitative analysis, use a reversed-phase HPLC column (e.g., C18).

-

Develop a suitable mobile phase, often a mixture of acetonitrile and water with an acid modifier (e.g., formic acid or trifluoroacetic acid).

-

Inject the dissolved crude extract or purified fractions and monitor the elution profile with a UV detector.

-

Quantify the alkaloids by comparing the peak areas with those of known standards, if available.

-

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of alkaloids.

Potential Signaling Pathway of Magnolia Alkaloids

Alkaloids from Magnolia species have been reported to exhibit anti-inflammatory effects. A plausible mechanism is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

References

- 1. Discovery of Novel Alkaloids from Magnolia Genus: A Literature Review from 2002-2024 | Borneo Journal of Pharmacy [journal.umpr.ac.id]

- 2. journal.umpr.ac.id [journal.umpr.ac.id]

- 3. Studies on the Alkaloids of the Bark of Magnolia officinalis: Isolation and On-line Analysis by HPLC-ESI-MSn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity and toxicity of the Chinese herb Magnolia officinalis Rehder & E. Wilson (Houpo) and its constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical constituents from the leaves of Magnolia denudata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

Application Notes & Protocols: Synthesis and Characterization of Endochin-Like Quinolones (ELQs)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Endochin-like quinolones (ELQs) are a class of organic compounds that have garnered significant interest in drug discovery, particularly for their potent antimalarial activity. These compounds are known to target the mitochondrial cytochrome bc1 complex of parasites like Plasmodium falciparum, which is responsible for malaria. This document provides a detailed overview of the synthesis and characterization methods for a representative deuterated ELQ, based on published scientific literature. The protocols and data presented herein are intended to serve as a guide for researchers working on the development of novel antimalarial agents.

While the specific compound "Denudaquinol" was not found in the reviewed literature, the methodologies described for deuterated endochin-like quinolones are representative of the synthesis and characterization of this class of molecules.

I. Synthesis of Deuterated Endochin-Like Quinolones

The synthesis of deuterated ELQs is of particular interest for metabolic studies and for potentially improving the pharmacokinetic properties of these drug candidates. The following protocols are adapted from established methods for the synthesis of deuterated ELQ derivatives.[1][2][3][4]

Experimental Protocols

Protocol 1: General Procedure for Hydrolysis to Synthesize D3-ELQ-300

This protocol describes the final hydrolysis step to yield the deuterated quinolone.

Materials:

-

D3-ELQ-331 (starting material)

-

Methanol (MeOH)

-

10% aqueous Sodium Hydroxide (NaOH)

-

Water (deionized)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve D3-ELQ-331 (290 mg, 0.5 mmol) in methanol (8 ml).

-

Add 10% aqueous NaOH (2 ml) to the solution.

-

Heat the reaction mixture to 60°C and stir for 2 hours.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

Add water (10 ml) to precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with water (3 x 10 ml) and acetone (3 x 10 ml).

-

Dry the resulting white solid under vacuum to obtain D3-ELQ-300.

Protocol 2: Deuteration of ELQ-467 using Deuterated Acetic Acid

This protocol outlines a method for deuterium incorporation into an ELQ scaffold.

Materials:

-

ELQ-467

-

Deuterated Acetic Acid (CH3COOD)

-

Reaction vial with a sealed cap

-

Heating block or oil bath

-

Rotary evaporator

Procedure:

-

Place ELQ-467 in a reaction vial.

-

Add CH3COOD to the vial.

-

Seal the vial and heat the mixture at 80°C for 8 hours to achieve a high level of deuterium incorporation.

-

After the heating period, cool the reaction mixture to room temperature.

-

Remove the deuterated acetic acid in vacuo using a rotary evaporator to yield the deuterated product, D3-ELQ-467.

Synthesis Workflow Diagram

Caption: General hydrolysis step for the synthesis of D3-ELQ-300.

II. Characterization of Deuterated Endochin-Like Quinolones

The characterization of newly synthesized compounds is crucial to confirm their identity, purity, and structure. The primary methods used for the characterization of deuterated ELQs are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Data Presentation

Table 1: 1H-NMR Spectroscopic Data for Deuterated ELQs [1]

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| D3-ELQ-300 | DMSO-d6 | 11.75 (s, 1H), 8.00 (s, 1H), 7.43–7.41 (m, 2H), 7.29–7.27 (m, 2H), 7.18–7.15 (m, 2H), 7.08–7.05 (m, 3H), 3.96 (s, 3H), 2.22–2.20 (m, 0.12) |

| D3-ELQ-316 | DMSO-d6 | 11.66 (s, 1H), 7.71 (d, J = 11.7 Hz, 1H), 7.43–7.41 (m, 2H), 7.30–7.26 (m, 2H), 7.17–7.15 (m, 2H), 7.11–7.05 (m, 3H), 3.94 (s, 3H), 2.22–2.21 (m, 0.1) |

Table 2: Synthesis and Characterization Summary of Deuterated ELQs [1]

| Compound | Chemical Yield | Deuterium Incorporation (%) |

| D3-ELQ-300 | 95% | 95% |

| D3-ELQ-316 | 90% | 95% |

| D3-ELQ-467 | - | >95% |

Experimental Protocols

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To determine the structure and confirm the deuterium incorporation in the synthesized compounds.

Instrumentation:

-

400 MHz NMR Spectrometer

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the deuterated ELQ in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a 1H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals to determine the relative number of protons and to calculate the percentage of deuterium incorporation by comparing the integral of the residual methyl proton signal to a reference signal.

Characterization Workflow Diagram

Caption: Workflow for the characterization of synthesized ELQs.

III. Biological Activity and Mechanism of Action

Quinolone derivatives exhibit a wide range of biological activities.[5][6] The primary therapeutic application for the endochin-like quinolones discussed here is as antimalarial agents.[2][4]

Signaling Pathway

The primary mechanism of action for ELQs as antimalarials is the inhibition of the parasite's mitochondrial cytochrome bc1 complex (also known as complex III). This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death.

Caption: Mechanism of action of ELQs via inhibition of the cytochrome bc1 complex.

Further Biological Activities of Quinolones

It is noteworthy that the broader class of quinolones has been reported to possess various other biological activities, including:

-

Antibacterial: Targeting bacterial type II topoisomerase enzymes.[5]

-

Anticancer: Showing toxicity against cultured mammalian cells and in vivo tumor models.[5]

-

Antiviral: Demonstrating activity against HIV and HCV.[5]

These "nonclassical" biological activities highlight the versatility of the quinolone scaffold in drug development.[5]

Disclaimer: The provided protocols and data are for informational purposes and should be adapted and validated by researchers for their specific experimental conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 4. Synthesis of Deuterated Endochin-Like Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Denudaquinol in Cell Culture Experiments

Disclaimer: The following application notes and protocols are provided for a hypothetical compound, "Denudaquinol," for illustrative purposes. The experimental data and signaling pathways are fictional and intended to serve as a template for researchers working with novel compounds.

Introduction